N-(2-(furan-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide
Description
N-(2-(Furan-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a synthetic acetamide derivative featuring a naphthalen-1-yl group attached to the carbonyl carbon and a furan-3-yl ethyl substituent on the nitrogen atom. The compound combines aromatic (naphthalene) and heteroaromatic (furan) moieties, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c20-18(19-10-8-14-9-11-21-13-14)12-16-6-3-5-15-4-1-2-7-17(15)16/h1-7,9,11,13H,8,10,12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRMCBUDSPHUSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCC3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(furan-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant studies.
Chemical Structure and Properties
This compound is characterized by the presence of a furan ring and a naphthalene moiety, contributing to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 251.30 g/mol. The compound's structure allows for various interactions with biological targets, which may influence its pharmacological properties.
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The binding affinity and selectivity towards these targets can lead to modulation of their activity, resulting in various biological effects.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness against pathogens like Staphylococcus aureus and Escherichia coli.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.
Antioxidant Activity
The antioxidant potential of this compound has been assessed using various assays, including DPPH radical scavenging. Results indicate that the compound exhibits a significant ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. In vitro assays against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and U87 (glioblastoma) show cytotoxic effects, with IC50 values suggesting potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 12 |
| U87 | 8 |
Case Studies
A study published in Journal of Medicinal Chemistry explored the structure–activity relationship (SAR) of similar compounds and highlighted that modifications on the furan and naphthalene rings significantly influenced biological activity. This emphasizes the importance of structural optimization in enhancing the efficacy of this compound.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations :
- Naphthalene Position : The naphthalen-1-yl group in the target compound and contrasts with naphthalen-2-yloxy in , affecting electronic distribution and steric interactions.
- Nitrogen Substituents : The furan-3-yl ethyl group in the target differs from halogenated phenyl (), morpholine (), or triazole-linked systems (), influencing solubility and bioactivity.
- Functional Groups : The absence of a triazole or morpholine in the target may reduce coordination capabilities compared to , but the furan moiety could enhance π-stacking interactions .
Key Observations :
- Synthesis : The target compound is likely synthesized via nucleophilic acylation, similar to , rather than click chemistry () or multi-step protocols ().
- IR Spectroscopy : All analogs exhibit C=O stretches between 1670–1682 cm⁻¹, consistent with acetamide derivatives.
- ¹H NMR : The naphthalene protons in the target and resonate similarly (δ 7.2–8.5), while furan protons (δ 5.3–5.5) differ from benzyl or triazole signals in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
